molecular formula C10H14O2S B1488928 (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol CAS No. 1339662-29-1

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol

Cat. No.: B1488928
CAS No.: 1339662-29-1
M. Wt: 198.28 g/mol
InChI Key: IPMRDHCMJHLRBM-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

oxan-4-yl(thiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMRDHCMJHLRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are used for the oral treatment of viral hepatitis. Additionally, it acts as a starting material for compounds that serve as CB2 cannabinoid receptor agonists. These interactions highlight its importance in modulating biochemical pathways and therapeutic applications.

Molecular Mechanism

The molecular mechanism of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to improve the process of detecting single-strand breaks in DNA when coupled with alkaline gel electrophoresis. This suggests that it may interact with DNA repair enzymes and influence their activity. Additionally, its role in the synthesis of HDAC inhibitors indicates its potential to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is slightly soluble in water and has a predicted density of 1.000±0.06 g/cm3. These properties suggest that it may have a stable presence in aqueous environments, which is essential for its sustained activity in biochemical assays.

Dosage Effects in Animal Models

The effects of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. For instance, its role as a CB2 cannabinoid receptor agonist suggests that it may have dose-dependent effects on the endocannabinoid system. Understanding these dosage effects is crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been used in the synthesis of compounds that act as HDAC inhibitors, indicating its involvement in epigenetic regulation. Additionally, its role in the detection of single-strand breaks in DNA suggests that it may influence DNA repair pathways.

Transport and Distribution

The transport and distribution of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol within cells and tissues are essential for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its slight solubility in water suggests that it may be distributed in aqueous compartments within cells. Understanding its transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its role in the synthesis of HDAC inhibitors suggests that it may localize to the nucleus, where it can influence gene expression. Additionally, its involvement in DNA repair processes indicates that it may be present in the nucleus to maintain genomic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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